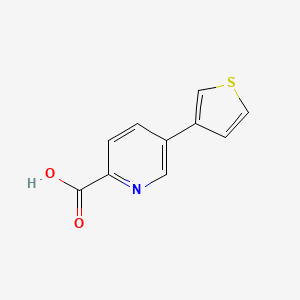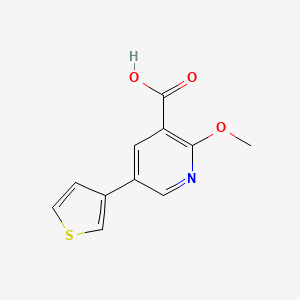
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, also known as AMPN or 2-Amino-5-methylphenylnicotinic acid, is an organic compound that is commonly used in scientific research and laboratory experiments. It is an important intermediate in organic synthesis and has a wide range of applications in biochemistry, pharmacology, and medicine.
作用機序
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, is an organic compound that acts as an agonist at nicotinic acetylcholine receptors in the central nervous system. It binds to the receptor and activates it, causing an increase in the activity of the receptor. This activation of the receptor leads to an increase in the release of neurotransmitters, such as acetylcholine and glutamate. This, in turn, leads to an increase in neuronal activity, which can have a variety of effects, depending on the type of receptor that is being activated.
Biochemical and Physiological Effects
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as it can protect neurons from damage caused by toxins and other environmental factors. It has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the brain and other organs. In addition, it has been shown to have anti-oxidant effects, as it can reduce oxidative stress in the body. Finally, it has been shown to have anticonvulsant effects, as it can reduce the frequency and severity of seizures.
実験室実験の利点と制限
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, as the Suzuki coupling reaction is typically used. In addition, it is relatively inexpensive, making it a cost-effective option for research and laboratory experiments. However, there are some limitations to using this compound in lab experiments. For example, it is not very stable and can degrade over time, so it must be stored in a cool, dry place. In addition, it is toxic if ingested, so it should be handled with care and proper safety precautions should be taken when using it in experiments.
将来の方向性
The potential future directions for 2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, are numerous. One potential direction is to further explore its neuroprotective properties, as it could be used to treat neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Another potential direction is to explore its anti-inflammatory properties, as it could be used to treat inflammatory diseases such as asthma and arthritis. Finally, its anticonvulsant properties could be explored further, as it could be used to treat epilepsy. In addition, it could be used to develop new pharmaceuticals and other bioactive molecules.
合成法
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, can be synthesized from the reaction of 2-aminobenzoic acid with 2-methylphenylboronic acid in the presence of a Pd/C catalyst. This reaction is known as the Suzuki coupling reaction, and it produces a high yield of the desired product. The reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (DMSO) at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) to ensure that the desired product has been formed.
科学的研究の応用
2-Amino-5-(2-methylphenyl)nicotinic acid, 95%, is widely used in scientific research and laboratory experiments. It is a common intermediate in organic synthesis and can be used to synthesize a variety of compounds, such as pharmaceuticals, pesticides, and dyes. It is also used in the synthesis of various drugs, including anticonvulsants and antipsychotics. In addition, it is used in the synthesis of various peptides, peptidomimetics, and other bioactive molecules.
特性
IUPAC Name |
2-amino-5-(2-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-8-4-2-3-5-10(8)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXDQMYUFUURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686916 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-31-3 |
Source


|
| Record name | 2-Amino-5-(2-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














